molecular formula C24H29ClN6O2 B607773 (R)-(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride CAS No. 1549811-53-1

(R)-(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride

Cat. No. B607773
CAS RN: 1549811-53-1
M. Wt: 468.98
InChI Key: KRGMIOKDGHBYQE-UNTBIKODSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Protein arginine deiminase 4 (PAD4) mediates the transformation of protein arginine into citrulline. Citrullination of proteins has normal roles in gene regulation and pathological roles in immunological and inflammatory diseases. GSK199 is a reversible inhibitor of PAD4 (IC50 = 200 nM) that binds to the low-calcium form of the enzyme and is selective for PAD4 over PAD1-3.2It is less potent than the related PAD4 inhibitor GSK484, which demonstrates an IC50 value of 50 nM. GSK199 can inhibit the citrullination of PAD4 target proteins and diminish the formation of neutrophil extracellular traps in mouse neutrophils.
GSK199 is a selective PAD4 inhibitor with half-maximum inhibitory concentration (IC50) values, in the absence of calcium, of 200 nM.

Scientific Research Applications

  • Antimicrobial Activity : Patel, Agravat, and Shaikh (2011) synthesized derivatives similar to the compound and tested their antimicrobial activity. They found variable and modest activity against certain bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

  • Antioxidant and Antimicrobial Properties : Bassyouni et al. (2012) explored derivatives for their antioxidant and antimicrobial activities, finding compounds with high activity against various microbial strains, including Staphylococcus aureus and Candida albicans (Bassyouni et al., 2012).

  • Antiproliferative Activity : Mullagiri et al. (2018) synthesized conjugates with structural similarities and evaluated their antiproliferative activity on human cancer cell lines, with significant cytotoxicity observed in certain compounds (Mullagiri et al., 2018).

  • Antiviral Properties : Galal et al. (2010) investigated similar compounds for their HIV inhibitory activity, finding enhanced potency compared to standard treatments in some cases (Galal et al., 2010).

  • Antimycobacterial Evaluation : Narasimhan et al. (2011) synthesized and evaluated a series of derivatives for their antimycobacterial activities, with some showing potency comparable to standard drugs (Narasimhan et al., 2011).

Mechanism of Action

Target of Action

GSK199, also known as ®-(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride, is a selective inhibitor of Peptidyl Arginine Deiminase 4 (PAD4) . PAD4 is an enzyme that catalyzes the conversion of arginine residues to citrulline in the presence of calcium ions . This enzyme has been strongly implicated in the pathogenesis of autoimmune, cardiovascular, and oncological diseases .

Mode of Action

GSK199 interacts with PAD4 by binding to the low-calcium form of the enzyme . This interaction induces a newly observed β-hairpin structure for these residues that allowed the hydrophobic residues Phe634 and Val643 to pack over the central part of the enzyme . This binding mechanism is unique and accounts for both its potency and selectivity .

Biochemical Pathways

The primary biochemical pathway affected by GSK199 is the citrullination process, catalyzed by PAD4 . Citrullination of arginine residues affects numerous physiological and pathological processes . In diseases like rheumatoid arthritis, autoantibodies against citrullinated joint proteins manifest years before symptoms, whereas antibodies against PAD4 occur during advanced disease . PAD4 is also linked to diseases characterized by aberrant levels of neutrophil extracellular traps (NETs) .

Result of Action

The administration of GSK199 leads to significant effects on diseases like arthritis, assessed both by global clinical disease activity and by histological analyses of synovial inflammation, pannus formation, and damage to cartilage and bone . It also inhibits total intracellular citrullination and citrullination of histone H3 in PBMCs .

Action Environment

Environmental factors such as stress, bacterial endotoxins, the fungal cell wall component zymosan, and protozoans can trigger PAD4 activation . In addition, proinflammatory cytokines (TNF-α), chemokines (IL-8), elevated intracellular Ca2+ level, and ROS like superoxide ion and H2O2 promote the expression of PAD4 . These factors could potentially influence the action, efficacy, and stability of GSK199.

properties

IUPAC Name

[(3R)-3-aminopiperidin-1-yl]-[2-(1-ethylpyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O2.ClH/c1-4-30-19(12-15-7-5-9-26-22(15)30)23-27-18-11-16(13-20(32-3)21(18)28(23)2)24(31)29-10-6-8-17(25)14-29;/h5,7,9,11-13,17H,4,6,8,10,14,25H2,1-3H3;1H/t17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGMIOKDGHBYQE-UNTBIKODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC2=C1N=CC=C2)C3=NC4=C(N3C)C(=CC(=C4)C(=O)N5CCCC(C5)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=CC2=C1N=CC=C2)C3=NC4=C(N3C)C(=CC(=C4)C(=O)N5CCC[C@H](C5)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.